![molecular formula H8MoO8 B1238139 Tetraperoxidomolybdate(2-)](/img/structure/B1238139.png)
Tetraperoxidomolybdate(2-)
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Overview
Description
Tetraperoxidomolybdate(2-) is a molybdenum coordination entity.
Scientific Research Applications
Copper Chelation in Cancer Therapy
Tetraperoxidomolybdate(2-), also known as Tetrathiomolybdate (TM), has shown significant promise in cancer therapy, particularly as an anti-angiogenic agent. TM works through copper chelation and inhibition of NF-κB, demonstrating efficacy in both preclinical and animal models. Notably, it has been used in Phase I and II clinical trials for treating solid tumors, showing a favorable toxicity profile (Khan & Merajver, 2009). Brewer (2005) also highlights TM's role in reducing copper levels and its potential as an anticancer agent (Brewer, 2005).
Impact on Collagen Remodeling and Immune Response
TM's influence extends to collagen processing and immune function in the tumor microenvironment (TME). Liu et al. (2021) found that TM treatment led to decreased collagen cross-linking and altered immune responses in breast cancer, suggesting broader applications across various cancer types (Liu et al., 2021).
Therapeutic Applications Beyond Cancer
Brewer (2009) discusses TM's efficacy in treating neurologic presentations of Wilson's disease, noting its potential in combating fibrotic, inflammatory, autoimmune, and neoplastic diseases. The drug's impact on Alzheimer's disease models is also significant (Brewer, 2009).
Mechanism of Action: Inhibition of Copper Trafficking Proteins
Alvarez et al. (2010) provide insights into TM's mechanism, revealing its ability to inhibit yeast copper chaperone Atx1 by forming a complex that stabilizes a sulfur-bridged copper-molybdenum cluster, thus disrupting copper transfer to enzymes (Alvarez et al., 2010).
Use in Treating Fibrotic, Inflammatory, and Autoimmune Diseases
Brewer (2006) further elaborates on TM's application in treating various diseases, including its protective effects against diabetes in non-obese diabetic mice, suggesting its versatility in medical applications (Brewer et al., 2006).
properties
Molecular Formula |
H8MoO8 |
---|---|
Molecular Weight |
232 g/mol |
IUPAC Name |
hydrogen peroxide;molybdenum |
InChI |
InChI=1S/Mo.4H2O2/c;4*1-2/h;4*1-2H |
InChI Key |
UHHMSMITSKSBPY-UHFFFAOYSA-N |
Canonical SMILES |
OO.OO.OO.OO.[Mo] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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